4-Chloro-2,6-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZLZKUISPXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408047 | |
| Record name | 4-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24596-18-7 | |
| Record name | 4-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 2,6 Dimethylaniline and Its Derivatives
Established Synthetic Routes
The synthesis of 4-chloro-2,6-dimethylaniline, a key intermediate in the production of various chemicals, including pharmaceuticals and dyes, can be achieved through several established methods. lookchem.com These routes primarily involve the direct chlorination of 2,6-dimethylaniline (B139824) or its salts, and pathways starting from xylene derivatives.
Chlorination of 2,6-Dimethylaniline and its Ammonium (B1175870) Salts
A prevalent method for synthesizing this compound is the direct chlorination of 2,6-dimethylaniline or its ammonium salts. google.com This approach offers a direct route to the desired product, though careful control of reaction conditions is necessary to ensure high yield and regioselectivity.
The chlorination of 2,6-dimethylaniline is typically carried out by reacting its ammonium salt with a chlorinating agent. google.com The formation of the ammonium salt, often by introducing hydrogen chloride (HCl) gas, serves to protect the amine group and direct the incoming chlorine atom to the desired position on the aromatic ring. google.com
Key parameters that are optimized to maximize yield and purity include temperature, solvent, and the choice of chlorinating agent. The reaction temperature is generally maintained between -15°C and 100°C. google.com While higher temperatures can increase the reaction rate, they also elevate the risk of side reactions. Solvents such as carbon tetrachloride (CCl₄) and toluene (B28343) are commonly employed. google.com The choice of chlorinating agent is also critical; chlorine gas and sulfuryl chloride (SO₂Cl₂) are frequently used. google.com Using sulfuryl chloride can be advantageous as it may reduce the formation of HCl as a byproduct.
Table 1: Influence of Reaction Parameters on the Chlorination of 2,6-Dimethylaniline Ammonium Salt
| Parameter | Conditions | Effect on Yield/Purity | Source |
|---|---|---|---|
| Temperature | -15°C to 100°C | Higher temperatures accelerate the reaction but can lead to increased byproducts. | google.com |
| Solvent | Carbon Tetrachloride (CCl₄), Toluene | Halogenated solvents can improve the solubility of intermediates. | google.com |
| Chlorinating Agent | Chlorine (Cl₂), Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ can minimize the formation of HCl as a byproduct. | google.com |
| Catalyst | Friedel-Crafts catalysts (e.g., AlCl₃, FeCl₃) | Can enhance the rate and selectivity of the reaction. | google.com |
A significant advantage of chlorinating the ammonium salt of 2,6-dimethylaniline is the high degree of regioselectivity achieved. The protonated amino group directs the electrophilic chlorination primarily to the para-position (position 4) of the benzene (B151609) ring. google.com This is a crucial aspect of the synthesis, as it minimizes the formation of other isomers, such as 3-chloro-2,6-dimethylaniline. google.com The steric hindrance from the two methyl groups at positions 2 and 6 also contributes to directing the incoming chlorine atom to the less hindered para-position. The result is a product with high isomeric purity, which simplifies the purification process. google.com
Several strategies can be employed to enhance the yield of this compound. The use of Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can improve the reaction rate and selectivity. google.com Post-reaction workup is also important. For instance, hydrolysis of the crude reaction mixture can help to remove certain byproducts. google.com Fractional distillation of the crude product is a common method to obtain the final product with high purity. google.com Yields for this process are typically in the range of 60% to 75%, depending on the specific conditions used. google.com
Regioselectivity and Isomer Control
Nitration and Reduction Pathways of Xylene Derivatives
An alternative synthetic route to this compound and its parent compound, 2,6-dimethylaniline, involves the nitration of xylene followed by reduction. chemicalbook.com This multi-step process begins with the nitration of m-xylene (B151644) to produce a mixture of nitro-isomers. sciencemadness.org
The nitration of xylenes (B1142099) can be performed using a mixture of nitric acid and sulfuric acid. researchgate.net However, controlling the reaction to favor the desired 2-nitro-m-xylene can be challenging, as other isomers are also formed. sciencemadness.org Separation of the isomers can be achieved through methods like fractional distillation or crystallization. chemicalbook.comsciencemadness.org
Once the desired nitroaromatic precursor is isolated, the nitro group is reduced to an amine. This reduction is a critical step in forming the aniline (B41778) structure.
Iron-Catalyzed Reduction Protocols for Nitrobenzene Precursors
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. sci-hub.stunimi.it Iron-based catalysts are frequently employed for this purpose due to their low cost and reduced toxicity compared to other transition metals. sci-hub.stresearchgate.net
Iron-catalyzed reductions can be carried out using various iron sources and reducing agents. For instance, iron powder in the presence of an acid, such as hydrochloric acid, can effectively reduce nitro groups. researchgate.net Another approach involves using iron(II) or iron(III) salts in combination with a reducing agent like organosilanes. sci-hub.st These reactions are often performed in solvents like toluene at elevated temperatures. sci-hub.st
The general mechanism for the reduction of a nitro group to an amine involves a series of steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates. unimi.it Iron catalysts facilitate this transformation, offering a high degree of chemoselectivity, meaning the nitro group can be reduced without affecting other functional groups that might be present in the molecule. sci-hub.st This selectivity is a key advantage of using iron-catalyzed reduction protocols in the synthesis of complex anilines. sci-hub.storganic-chemistry.org
Novel Synthetic Approaches and Green Chemistry Principles
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methods. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat reactants directly and uniformly, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.
Research has demonstrated the successful application of microwave irradiation in various synthetic transformations, including those analogous to the formation of substituted anilines. For instance, microwave-assisted Ullmann reactions for C-N bond formation have achieved yields of up to 90% in just two hours at 150°C. Similarly, the synthesis of pyrazole (B372694) derivatives has been optimized using microwave irradiation, significantly shortening reaction times from hours to minutes. mdpi.comresearchgate.net These examples highlight the potential for developing a rapid, high-yielding microwave-assisted protocol for the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours mdpi.comresearchgate.net |
| Energy Consumption | High | Low |
| Heating Method | Conduction/Convection | Direct Dielectric Heating |
| Yield | Variable | Often Higher |
| Purity | May require extensive purification | Often Higher |
The regioselective chlorination of anilines is a pivotal step in the synthesis of many important chemical entities. Traditional chlorination methods often employ stoichiometric amounts of corrosive reagents like chlorine gas or sulfuryl chloride, which present significant handling and environmental challenges. tandfonline.comgoogle.com Modern catalytic systems aim to overcome these limitations by using safer chlorine sources and catalytic amounts of activators, enhancing both efficiency and selectivity.
Recent developments have focused on metal-free and metal-catalyzed approaches. An organocatalytic method using a secondary amine catalyst and sulfuryl chloride has been developed for the highly ortho-selective chlorination of anilines under mild conditions. rsc.org Another innovative approach employs a photo-redox and organo co-catalyzed system for the monochlorination of anilines, demonstrating excellent substrate generality. researchgate.netrsc.org
Iron(III)-catalyzed chlorination using N-chlorosuccinimide (NCS) as the chlorine source has also proven effective for activated arenes. acs.org Furthermore, a process for preparing 4-chloro-2,6-dialkylanilines involves reacting the corresponding ammonium salts with a chlorinating agent in the presence of an inert solvent, with yields reported between 69-75%. google.com The direct chlorination of 2,6-dimethylaniline hydrochloride with chlorine gas has been described, yielding the desired product after neutralization. google.com
Table 2: Catalytic Systems for Aniline Chlorination
| Catalytic System | Chlorine Source | Key Features | Reference |
| Secondary Amine | Sulfuryl Chloride | Metal-free, ortho-selective | rsc.org |
| Photo-redox/Organo co-catalysis | N-Chlorosuccinimide (NCS) | Excellent mono-chlorination selectivity | researchgate.netrsc.org |
| Iron(III) Chloride | N-Chlorosuccinimide (NCS) | Effective for activated arenes | acs.org |
| Friedel-Crafts Catalysts | Chlorination Agent | Reaction with ammonium salts of 2,6-dialkylanilines | google.comlookchem.com |
Microwave-Assisted Synthesis
Synthesis of Key Intermediates Utilizing this compound
This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. lookchem.com Its functional groups allow for a variety of chemical transformations.
The oxidation of the amino group in this compound to a carboxylic acid group yields 4-chloro-2,6-dimethylbenzoic acid. This transformation is a key step in the synthesis of certain compounds. Standard oxidation protocols, such as using potassium permanganate (B83412) or chromium-based oxidants, can be employed to achieve this conversion with high efficiency under controlled conditions.
The reaction of an aniline with chloroacetyl chloride is a fundamental step in the synthesis of many biologically active compounds, including the local anesthetic lidocaine (B1675312). umass.edumuni.cz This reaction forms an amide bond, creating a key intermediate, N-(2,6-dimethylphenyl)chloroacetamide.
The synthesis is typically carried out by treating 2,6-dimethylaniline with chloroacetyl chloride. prepchem.comprepchem.com Various solvents and bases can be used to facilitate the reaction. One common procedure involves dissolving 2,6-dimethylaniline in a solvent like dichloromethane (B109758) or glacial acetic acid, followed by the dropwise addition of chloroacetyl chloride. umass.eduprepchem.com A base, such as triethylamine (B128534) or sodium acetate (B1210297), is often added to neutralize the hydrochloric acid generated during the reaction. umass.eduprepchem.com Yields for this reaction are generally high, with some methods reporting up to 95%. prepchem.com
Table 3: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
| Reactants | Solvent | Base | Temperature | Yield | Reference |
| 2,6-Dimethylaniline, Chloroacetyl Chloride | Methylene Chloride | Triethylamine | 0-5 °C | 41g (from 36.3g aniline) | prepchem.com |
| 2,6-Dimethylaniline, Chloroacetyl Chloride | Glacial Acetic Acid | Sodium Acetate | 10 °C | 85-90% | muni.cz |
| 2,6-Xylidine, Chloroacetyl Chloride | 1,2-Dichloroethylene | 1N Sodium Hydroxide | 20-35 °C | 95% | prepchem.com |
| 2,6-Dimethylaniline, Chloroacetyl Chloride | Dichloromethane | Potassium Carbonate | Room Temp | 89.3% | google.com |
Reaction Mechanisms and Reactivity of 4 Chloro 2,6 Dimethylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like 4-chloro-2,6-dimethylaniline, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the benzene (B151609) ring. wikipedia.org
In this compound, the amino group (-NH2) and the two methyl groups (-CH3) are activating groups, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring. wikipedia.org This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.org Both the amino and methyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. wikipedia.org
Conversely, the chlorine atom (-Cl) is a deactivating group, withdrawing electron density from the ring through its inductive effect, which makes the ring less reactive towards electrophiles. However, like other halogens, it is an ortho-, para-director due to the ability of its lone pairs of electrons to participate in resonance, stabilizing the cationic intermediate formed during the substitution at these positions.
In acidic conditions, the amino group of this compound can be protonated to form the anilinium ion (-NH3+). This protonation has a profound effect on the reactivity of the aromatic ring. The anilinium group is a strong deactivating group and a meta-director. libretexts.org This is because the positively charged nitrogen atom strongly withdraws electron density from the ring, making it much less reactive towards electrophiles.
This property is exploited in certain synthetic procedures. For instance, the chlorination of 2,6-dimethylaniline (B139824) is often carried out in the presence of hydrochloric acid. google.com The protonation of the amino group forms the 2,6-dimethylanilinium (B14323929) chloride, which then directs the incoming chlorine electrophile to the para position, resulting in the formation of this compound hydrochloride with high selectivity. Yields for this reaction are reported to be around 69-75%. google.com
Friedel-Crafts reactions, a type of electrophilic aromatic substitution, are generally not successful with anilines and their derivatives. libretexts.org The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. libretexts.org This acid-base reaction forms a complex that deactivates the aromatic ring to such an extent that the Friedel-Crafts reaction does not proceed. libretexts.org
However, by converting the amino group into an amide, its reactivity can be moderated, allowing Friedel-Crafts reactions to occur. libretexts.org While specific data on Friedel-Crafts reactions with this compound is limited, the general principles for anilines apply. In some patented processes for the preparation of 4-chloro-2,6-dialkylanilines, the use of Friedel-Crafts catalysts is mentioned as optional, suggesting they might influence the reaction under specific conditions, though their precise role in the kinetics is not extensively detailed in the available literature. google.com
Influence of Protonation on Reactivity
Nucleophilic Substitution Reactions
While electrophilic substitution is more common for this compound, nucleophilic substitution reactions can also occur, particularly involving the chlorine atom. The chlorine atom on the aromatic ring can be replaced by other nucleophiles under specific conditions. For instance, in the synthesis of certain biologically active compounds, the chloro group can be substituted. This compound is used as a substrate in palladium-catalyzed cyanations of aryl chlorides, a reaction that involves the substitution of the chlorine atom with a cyano group. cymitquimica.com
Oxidation and Reduction Pathways
The amino group of this compound can be oxidized to form the corresponding nitro compound. This transformation typically requires the use of strong oxidizing agents. The oxidation of aromatic amines can sometimes lead to the formation of C-nitroso compounds as intermediates, which are then further oxidized to the nitro derivatives. nih.gov The presence of other substituents on the ring can influence the ease of this oxidation. For instance, the oxidation of 4-chloroaniline (B138754) has been studied electrochemically, leading to dimerization products. researchgate.net While specific studies on the oxidation of this compound to its nitro derivative are not extensively detailed, the general pathway for the oxidation of aromatic amines is applicable.
Reduction to Various Amine Derivatives
The chemical compound this compound can undergo reduction reactions to produce various amine derivatives. This process typically involves the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. The specific products formed depend on the reaction conditions and the reducing agents used. This reactivity allows for the synthesis of a range of amine compounds starting from this compound.
For instance, the catalytic reduction of related chloro-nitroaromatic compounds to form chloro-anilines is a well-established industrial process. In a similar vein, the reduction of a chloro-substituted aniline (B41778) would proceed to affect other functional groups or the aromatic ring itself under specific conditions. A patented process for the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) from 4-chloro-2,5-dimethoxynitrobenzene (B1583379) highlights the use of hydrogen gas with a modified platinum-on-carbon catalyst at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres gauge). google.com This demonstrates a method that could be conceptually adapted for the reduction of other substituents on a chloro-aniline ring.
Table 1: General Reagents for Reduction of this compound
| Reagent | Catalyst | Product Type |
|---|---|---|
| Lithium Aluminum Hydride | - | Various Amines |
| Hydrogen | Palladium | Various Amines |
This table is generated based on general principles of reduction reactions for aromatic amines and related compounds.
Palladium-Catalyzed Cyanation of Aryl Chlorides
This compound serves as a substrate in palladium-catalyzed cyanation reactions of aryl chlorides. lookchem.comcymitquimica.comfishersci.comchemicalbook.com This type of reaction is significant in organic synthesis as it facilitates the formation of a carbon-carbon bond, enabling the creation of various organic compounds. The cyanation of an aryl chloride introduces a nitrile group (-CN) onto the aromatic ring, which is a versatile functional group that can be further converted into other functionalities such as carboxylic acids, amines, and amides.
The reaction typically involves a palladium catalyst, a cyanide source (like zinc cyanide or potassium cyanide), and a suitable ligand to stabilize the palladium complex. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile involves the reaction of 4-iodo-2,6-dimethylaniline (B1296278) with acrylonitrile (B1666552) in the presence of sodium acetate (B1210297) and palladium on charcoal at 140°C. google.comresearchgate.net While this example uses an iodo-substituted aniline, the principle of palladium-catalyzed cross-coupling is applicable to chloro-substituted anilines as well, though aryl chlorides are generally less reactive than aryl iodides.
Table 2: Example of a Palladium-Catalyzed Cyanation-Related Reaction
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodo-2,6-dimethylaniline | Acrylonitrile, Sodium Acetate | Palladium on Charcoal | Dimethylacetamide | 140 °C | (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile | 81% | researchgate.net |
This table illustrates a related Heck-type reaction, as specific data for the direct cyanation of this compound was not available in the search results. The principles of palladium catalysis are similar.
Formation of Nitrenium Ions in Bamberger Rearrangement
The Bamberger rearrangement is a chemical reaction of N-phenylhydroxylamines in the presence of a strong aqueous acid, leading to the formation of 4-aminophenols. wikipedia.org The mechanism of this rearrangement is believed to proceed through the formation of a highly reactive intermediate known as a nitrenium ion. wikipedia.orgimrpress.com
The process begins with the protonation of the N-phenylhydroxylamine. wikipedia.org While N-protonation is favored, it is an unproductive pathway. wikipedia.org O-protonation of the hydroxylamine (B1172632) group leads to the elimination of a water molecule, generating a nitrenium ion (Ar-NH⁺). wikipedia.orgresearchgate.net This electrophilic nitrenium ion is then attacked by a nucleophile, which in the case of the classic Bamberger rearrangement, is water. wikipedia.org The attack typically occurs at the para position of the aromatic ring, yielding the 4-aminophenol (B1666318) product after deprotonation. wikipedia.orgimrpress.com
Computational studies have explored the existence and stability of nitrenium ions. researchgate.netacs.org For simple, unsubstituted nitrenium ions, they are predicted to be highly unstable and may rearrange without a significant energy barrier. acs.org However, substituents on the aromatic ring can influence the stability and reactivity of the nitrenium ion intermediate. researchgate.net In the context of a substituted aniline like this compound, if its corresponding N-hydroxylamine derivative were subjected to Bamberger rearrangement conditions, it would be expected to form a 2,6-dimethylphenylnitrenium ion intermediate. lookchem.com The presence of halide ions, such as chloride, can also trap the nitrenium ion, leading to the formation of chloroaniline products alongside the main aminophenol product. imrpress.com
The study of the Bamberger rearrangement and the associated nitrenium ion intermediates is crucial for understanding the reactivity of N-aryl compounds and their potential metabolic pathways, as these reactive intermediates have been implicated in the mechanisms of carcinogenicity for some aromatic amines. imrpress.com
Table 3: Intermediates in the Bamberger Rearrangement
| Reactant | Key Intermediate | Product |
|---|---|---|
| N-Phenylhydroxylamine | Nitrenium Ion (C₆H₅NH⁺) | 4-Aminophenol |
This table outlines the general transformation in the Bamberger rearrangement. wikipedia.org
Advanced Applications of 4 Chloro 2,6 Dimethylaniline in Chemical Synthesis and Materials Science
Role in Pharmaceutical Synthesis
The structural motifs present in 4-chloro-2,6-dimethylaniline make it a crucial building block in the pharmaceutical industry for the development of a range of therapeutic agents. Current time information in Bangalore, IN.
This compound serves as a fundamental starting material or intermediate in the synthesis of various pharmaceutical compounds. Current time information in Bangalore, IN. Its reactivity allows for its incorporation into larger, more complex molecules with desired pharmacological activities. The presence of the aniline (B41778) functional group, along with the chloro and methyl substituents, provides specific steric and electronic properties that are instrumental in designing new drug candidates. Current time information in Bangalore, IN. The compound's utility extends to its role as a substrate in palladium-catalyzed reactions, such as cyanations of aryl chlorides, which are important for forming new carbon-carbon bonds in drug synthesis. fishersci.comgoogle.com
One of the most notable applications of a closely related analogue, 2,6-dimethylaniline (B139824), is in the synthesis of the widely used local anesthetic, lidocaine (B1675312). google.com While lidocaine synthesis traditionally starts from 2,6-dimethylaniline, the chemistry involved is directly relevant to the potential applications of its chlorinated derivative. The synthesis involves the acylation of the aniline with chloroacetyl chloride to form an α-chloro amide intermediate, which then undergoes an Sₙ2 reaction with diethylamine (B46881) to yield lidocaine. google.com
The synthesis of lidocaine from 2,6-dimethylaniline and chloroacetyl chloride is a well-studied reaction. google.com The first step is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base, such as sodium acetate (B1210297), is often used to neutralize the HCl byproduct. The second step involves the nucleophilic substitution of the chlorine atom on the α-chloro amide intermediate by diethylamine.
Table 1: Key Steps in Lidocaine Synthesis
| Step | Reactants | Product | Reaction Type |
|---|---|---|---|
| 1 | 2,6-Dimethylaniline, Chloroacetyl chloride | α-Chloro-2,6-dimethylacetanilide | Nucleophilic Acyl Substitution |
| 2 | α-Chloro-2,6-dimethylacetanilide, Diethylamine | Lidocaine | Nucleophilic (Sₙ2) Substitution |
Research has focused on optimizing the reaction conditions for the industrial-scale synthesis of lidocaine to improve yield and efficiency. ccspublishing.org.cn This includes the selection of appropriate solvents and bases. For instance, the use of toluene (B28343) as a solvent is common in the second step of the synthesis. ccspublishing.org.cn Efforts have also been made to develop greener synthesis routes. A patent describes a process for preparing 4-chloro-2,6-dialkylanilines, highlighting methods that can produce high yields and purity, which is crucial for industrial applications. ccspublishing.org.cn The process involves the chlorination of the ammonium (B1175870) salts of 2,6-dialkylanilines in an inert organic solvent. ccspublishing.org.cn
Table 2: Optimization Parameters in Lidocaine Synthesis
| Parameter | Traditional Method | Optimized/Alternative Methods |
|---|---|---|
| Solvent (Step 1) | Glacial Acetic Acid | Toluene ccspublishing.org.cn |
| Base (Step 1) | Sodium Acetate | Not specified |
| Solvent (Step 2) | Toluene ccspublishing.org.cn | Not specified |
| Yield | Variable | Improved yields up to 75% for related compounds ccspublishing.org.cn |
Halogenated 2,6-dimethylaniline derivatives are key intermediates in the synthesis of antiviral drugs, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574), which is used in the treatment of HIV-1. nih.govnih.gov While the direct synthesis of rilpivirine often utilizes 4-bromo-2,6-dimethylaniline (B44771) or 4-iodo-2,6-dimethylaniline (B1296278), the underlying synthetic strategies are applicable to this compound due to the similar reactivity of the halogenated aniline core. nih.govnih.govresearchgate.netchlorobenzene.ltd The synthesis of rilpivirine involves multiple steps, including the coupling of the substituted aniline with a pyrimidine (B1678525) derivative. nih.govnih.gov For example, one synthetic route involves the reaction of 4-bromo-2,6-dimethylaniline with a chloropyrimidine intermediate. nih.gov Another approach starts with 4-iodo-2,6-dimethylaniline, which undergoes a Heck reaction with acrylonitrile (B1666552) to form a key intermediate. nih.govchlorobenzene.ltd
Precursor to Local Anesthetics (e.g., Lidocaine)
Mechanistic Studies of Lidocaine Synthesis
Applications in Agrochemical Development (Pesticides and Herbicides)
This compound and its derivatives are important intermediates in the agrochemical industry for the production of pesticides and herbicides. guidechem.comgoogle.com A German patent discloses that 4-chloro-2,6-dialkylanilines serve as intermediate products for plant protection agents. ccspublishing.org.cn The specific structure of these compounds allows for the synthesis of active ingredients that can control pests and unwanted plant growth. guidechem.com For example, 2,6-dimethylaniline is a precursor in the synthesis of chloro-acetyl amine herbicides like delachlor (B1670212) and dimethachlor. google.com The introduction of a chlorine atom at the 4-position, as in this compound, can be used to develop new agrochemicals with specific properties.
Utilization in Dye and Pigment Industries
This compound serves as a crucial intermediate in the synthesis of various dyes and pigments. lookchem.comguidechem.com Its chemical structure is a key contributor to the final color and stability of these products, making it an essential component in this sector. lookchem.com The compound is used in the preparation of more complex molecules that form the basis of a range of colorants. For instance, related chlorinated aniline derivatives, such as 4-Chloro-2,5-dimethoxyaniline (B1194742), are also valued as intermediates for dyes and pigments. google.com The presence of the chloro and dimethyl groups on the aniline ring influences the electronic properties of the molecule, which in turn affects the chromophoric characteristics of the resulting dyes.
Monomer and Intermediate in Polymer Chemistry
In the field of polymer science, this compound functions as both a monomer and a chemical intermediate. lookchem.com Its incorporation into polymer chains is a strategy used to modify and enhance the characteristics of the final material. lookchem.com
The integration of this compound into a polymer structure can lead to significant improvements in its physical properties. lookchem.com The presence of the chlorine atom in the polymer backbone is known to alter and improve thermal stability and mechanical strength. lookchem.com This enhancement allows for the development of high-performance polymers suitable for demanding applications. evitachem.com For example, polymers synthesized using chlorinated and methylated benzoic acid derivatives (obtainable from the corresponding anilines) exhibit superior properties compared to their non-chlorinated counterparts.
Table 1: Comparative Properties of Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Potential Application Area |
| Polymer based on chlorinated derivative | 250 | 80 | High-performance Coatings and Adhesives |
| Standard Non-chlorinated Polymer | 200 | 60 | General Plastics |
| Data derived from research on related polymer systems demonstrating the effect of chlorination. |
The methyl groups at the 2 and 6 positions of this compound create significant steric hindrance around the amino group. This structural feature makes it an important building block for synthesizing sterically demanding compounds. iucr.org Such compounds are of considerable interest in materials science and catalysis. For example, structurally similar aromatic diamines are used as curing agents for resins and as precursors for complex ligands where controlled steric bulk is a critical design element. iucr.org
Enhancement of Polymer Properties (e.g., thermal stability, mechanical strength)
Ligand Synthesis for Catalysis
The sterically hindered nature of this compound makes it a valuable precursor in the synthesis of specialized ligands for catalytic applications. iucr.org These ligands can coordinate with metal centers to form catalysts with specific activities and selectivities. Furthermore, this compound itself is employed as a substrate in certain catalytic reactions, such as palladium-catalyzed cyanations of aryl chlorides, which are important for forming new carbon-carbon bonds in organic synthesis. thermofisher.comchemicalbook.com The synthesis of ligands from sterically hindered anilines is a key strategy for developing advanced catalysts for asymmetric synthesis and other fine chemical production processes. iucr.org
Spectroscopic and Structural Elucidation Studies of 4 Chloro 2,6 Dimethylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 4-chloro-2,6-dimethylaniline, offering precise insights into the hydrogen, carbon, and nitrogen atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the aromatic protons typically appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The methyl (–CH₃) protons also give rise to a distinct singlet, while the amine (–NH₂) protons can appear as a broad singlet, and its position can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atoms attached to the chlorine and nitrogen atoms will have characteristic chemical shifts.
A derivative, N-(2,4-dimethylphenyl)benzamide, shows specific ¹H NMR signals at δ 7.88 (d, J = 7.2 Hz, 2H, Ar-H), 7.75 (d, J = 7.6 Hz, 1H, Ar-H), and other aromatic proton signals. rsc.org Another related compound, N,N-Dimethylaniline, displays ¹H NMR signals at δ 7.28 (d, J = 5.4 Hz, 2H) and 6.78 (dd, J = 21.9, 7.8 Hz, 3H) for the aromatic protons, and a singlet at δ 2.98 (s, 6H) for the methyl protons. rsc.org Its ¹³C NMR spectrum shows signals at δ 129.09, 112.79, and 40.71. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Anilines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N,N-Dimethylaniline rsc.org | 7.28 (d, J=5.4 Hz, 2H), 6.78 (dd, J=21.9, 7.8 Hz, 3H), 2.98 (s, 6H) | 129.09, 112.79, 40.71 |
| N-Butylaniline rsc.org | 7.26 – 7.14 (m, 2H), 6.82 – 6.51 (m, 3H), 3.15 (t, J=7.1 Hz, 2H), 1.64 (p, J=7.2 Hz, 2H), 1.47 (h, J=7.4 Hz, 2H), 1.00 (t, J=7.4 Hz, 3H) | 148.47, 129.23, 117.19, 112.79, 43.77, 31.68, 20.32, 13.91 |
This table is for illustrative purposes and shows data for related aniline (B41778) compounds to provide context for the types of signals expected for this compound.
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom of the amine group. The chemical shift of the nitrogen in this compound is sensitive to its hybridization, the electronic effects of the substituents on the aromatic ring, and hydrogen bonding interactions. This data is available through resources like SpringerMaterials. nih.gov
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure, especially for more complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.
For complex derivatives of this compound, these 2D NMR methods are indispensable for complete structural characterization. researchgate.net
15N Nuclear Magnetic Resonance Spectrum
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a definitive method for confirming the identity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for the detection of trace amounts of this compound and its derivatives in various matrices. tandfonline.com
In GC/MS analysis, the sample is first vaporized and passed through a gas chromatograph, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. GC/MS is a standard method for the trace analysis of anilines in environmental samples like groundwater. tandfonline.comd-nb.info The sensitivity of GC/MS can be enhanced by using tandem mass spectrometry (GC/MS-MS), which can achieve detection limits in the nanogram per liter range. tandfonline.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2,4-dimethylphenyl)benzamide |
| N,N-Dimethylaniline |
| N-Butylaniline |
Liquid Chromatography-Mass Spectrometry (LC/MS-MS) for Analytical Applications
Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a powerful analytical technique used for the detection and quantification of aniline derivatives, including this compound, in various matrices. tandfonline.com This method offers high sensitivity and selectivity, making it suitable for trace analysis. tandfonline.com
In LC/MS-MS analysis, the sample is first introduced into a liquid chromatograph, which separates the components of the mixture. The separated components then enter a mass spectrometer, where they are ionized. For aniline derivatives, positive electrospray ionization (ESI+) is a common ionization mode. tandfonline.com The resulting ions are then fragmented, and the specific fragment ions are detected, allowing for unequivocal identification and quantification. tandfonline.com
The choice of mobile phase modifiers is crucial in LC-MS analysis as it affects chromatographic retention, peak shape, and mass spectrometry signal response. waters.com For the analysis of basic analytes like 2,6-dimethylaniline (B139824), mobile phase additives such as formic acid or difluoroacetic acid (DFA) are used. waters.comwaters.com Studies have shown that using 0.1% DFA can lead to a higher MS signal response for basic analytes compared to formic acid. waters.com
A study comparing different analytical methods for aniline derivatives in groundwater demonstrated that LC/MS-MS provides results with a deviation of less than 15% from reference values for quantification in the 1 to 45 µg L−1 range. tandfonline.com However, it was noted that LC/MS-MS may not be as suitable for ortho-chloroaniline derivatives due to lower ion yields compared to their meta- and para-substituted counterparts. tandfonline.com
Table 1: LC/MS-MS Parameters for Aniline Derivative Analysis tandfonline.comfrontiersin.org
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple-Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Desolvation Temperature | 450°C |
| Precursor Ion (m/z) for 2,6-dimethylaniline | 122.1 |
| Product Ions (m/z) for 2,6-dimethylaniline | 105.2, 77.1 |
This table is generated based on data for similar aniline derivatives and may require specific optimization for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.gov
The spectrum of an aniline derivative, such as 2,6-dimethylaniline, shows distinct peaks for the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹. chegg.com The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 2900-3100 cm⁻¹. chegg.com The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is also a key feature. impactfactor.org The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which typically appears in the fingerprint region at lower wavenumbers. researchgate.net
Table 2: Key FTIR Spectral Data for Aniline Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (Amine) | 3300-3500 | chegg.com |
| C-H Stretching (Aromatic & Methyl) | 2900-3100 | chegg.com |
| C=C Stretching (Aromatic) | 1450-1600 | researchgate.net |
This table presents typical ranges for the functional groups found in this compound. Specific values can be found in the compound's experimental spectrum.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* orbital (π→π* transitions).
The UV-Vis spectrum of a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, shows a maximum absorption (λₘₐₓ) at 272 nm, which is attributed to the π→π* transition of the aromatic system. A minor absorption is also observed at 210 nm, corresponding to the n→π* transition of the amide group. For this compound, similar π→π* transitions originating from the substituted benzene ring are expected. The exact position of the absorption maxima can be influenced by the solvent and the specific substitution pattern on the aromatic ring.
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound, providing precise bond lengths, bond angles, and information about the crystal packing. rsc.org To perform this analysis, a single crystal of the compound of suitable quality is required. iucr.org The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. rsc.org
For derivatives of 2,6-dimethylaniline, single crystal X-ray diffraction studies have confirmed their molecular structures. researchgate.net For example, the analysis of salts formed from 2,6-dimethylaniline and various organic acids has provided detailed insights into their crystal structures and supramolecular assemblies, which are often stabilized by hydrogen bonding interactions. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. researchgate.net It is a valuable tool for identifying crystalline phases and can be used to confirm if a synthesized material matches a known structure. researchgate.net The PXRD pattern is a fingerprint of the crystalline solid. The measured powder pattern is often compared with a pattern calculated from single-crystal X-ray diffraction data to verify the bulk purity of the sample. rsc.org In some cases, differences between the measured and calculated patterns can arise from effects like preferred orientation of the crystallites or temperature differences between the measurements. rsc.org
Single Crystal X-ray Diffraction for Molecular Structure Determination
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of an organic compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of a synthesized compound. researchgate.net For this compound (C₈H₁₀ClN), the theoretical elemental composition can be precisely calculated. nih.govscbt.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 61.74 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 6.48 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.79 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.00 |
| Total | | | | 155.62 | 100.00 |
Calculations are based on standard atomic weights.
Computational Chemistry and Theoretical Studies of 4 Chloro 2,6 Dimethylaniline
Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential interactions of 4-Chloro-2,6-dimethylaniline at the molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine various properties of this compound.
Q & A
Q. How can 4-chloro-2,6-dimethylaniline be identified and characterized in laboratory settings?
- Methodological Answer : Identification begins with its CAS number (24596-18-7) and systematic IUPAC name (this compound or 2-amino-5-chloro-m-xylene) for unambiguous referencing . Key physical properties include a molecular weight of 155.625 g/mol, melting point of 45–50°C, and boiling point of 260.6±35.0°C at 760 mmHg . Characterization techniques:
Q. What are the optimal conditions for synthesizing phenyl carbamate derivatives from this compound?
- Methodological Answer : Dissolve this compound in tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH) as a base, and react with phenyl chloroformate at 0°C. Stir for 12 hours at room temperature (RT). Purify via silica gel chromatography (30% ethyl acetate/hexane) to achieve yields up to 85% . Key parameters:
- Stoichiometry : 1:1 molar ratio of amine to phenyl chloroformate.
- Temperature Control : Maintain 0°C during reagent addition to minimize side reactions.
Q. How is this compound analyzed in the presence of hypochlorite or chlorine dioxide?
- Methodological Answer : Use HPLC-UV with a reverse-phase C18 column. To prevent interference from residual ClO₂ or hypochlorite, add ascorbic acid (1–2% w/v) during sample preparation to quench oxidizing agents. Validate the method by spiking known concentrations of the analyte and monitoring recovery rates .
Advanced Research Questions
Q. How can researchers mitigate interference from residual oxidizing agents during the analysis of this compound and its derivatives?
- Methodological Answer : Residual ClO₂ or hypochlorite can oxidize the analyte, leading to inaccurate quantification. Implement the following:
- Quenching Agents : Ascorbic acid (0.1–0.5 M) effectively reduces residual oxidants without affecting the analyte .
- Reaction Monitoring : Track reaction completion via TLC or in-line UV spectroscopy before analysis.
- Storage Conditions : Store derivatives at –20°C in amber vials to prevent photodegradation .
Q. What methodological considerations are critical when scaling up the iodination of this compound for high-yield synthesis?
- Methodological Answer : For iodination (e.g., synthesizing 4-iodo-2,6-dimethylaniline):
- Reagent Selection : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF).
- Stoichiometric Control : Ensure a 1:1 ratio of iodine source to substrate to avoid di-iodination byproducts.
- Purification : Employ recrystallization or flash chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via ^1H NMR (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The two methyl groups at the 2- and 6-positions create steric hindrance, directing electrophilic attacks to the para position. The chlorine substituent withdraws electron density, enhancing the amine's nucleophilicity. Experimental validation:
Q. What strategies resolve contradictions in reported reaction yields for carbamate derivatives of this compound?
- Methodological Answer : Discrepancies may arise from variations in moisture control or reagent purity. Address by:
- Strict Anhydrous Conditions : Use freshly distilled THF and flame-dried glassware.
- Reagent Quality : Confirm NaH activity (60% dispersion in mineral oil) and phenyl chloroformate purity via GC-MS.
- Reproducibility Tests : Replicate published protocols (e.g., 85% yield in ) with controlled variables .
Methodological Tables
Table 1. Key Analytical Parameters for HPLC-UV Analysis
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile/water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 8.2 min (4-chloro-2,6-DMP) |
Table 2. Synthetic Optimization for Phenyl Carbamate Derivatives
| Condition | Optimal Value |
|---|---|
| Solvent | THF |
| Base | NaH (1.3 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Purification | Silica gel (30% EtOAc/hexane) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
